4-Chloro-2-phenoxyphenol

Description

BenchChem offers high-quality 4-Chloro-2-phenoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-phenoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3380-58-3 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-chloro-2-phenoxyphenol |

InChI |

InChI=1S/C12H9ClO2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,14H |

InChI Key |

PUJRASZLZCXERM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-phenoxyphenol

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 4-Chloro-2-phenoxyphenol, a halogenated aromatic ether of interest in various chemical and pharmaceutical research domains. This document delves into the compound's structural elucidation, physicochemical properties, probable synthetic pathways, and potential applications, drawing upon available data and comparative analysis with structurally related molecules. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Introduction

4-Chloro-2-phenoxyphenol is an organic compound characterized by a phenol ring substituted with both a chlorine atom and a phenoxy group. Its unique arrangement of functional groups—a hydroxyl group, a chloro substituent, and a diphenyl ether linkage—suggests a molecule with distinct chemical reactivity and potential biological activity. Understanding the precise molecular architecture is paramount for predicting its behavior in chemical reactions, its interaction with biological systems, and for the development of novel applications. This guide aims to consolidate the available technical information and provide expert insights into the molecular characteristics of 4-Chloro-2-phenoxyphenol.

Molecular Structure and Identification

The fundamental identity of 4-Chloro-2-phenoxyphenol is established through its chemical formula, molecular weight, and unique identifiers.

Table 1: Key Identifiers for 4-Chloro-2-phenoxyphenol

| Identifier | Value | Source |

| IUPAC Name | 4-Chloro-2-phenoxyphenol | N/A |

| CAS Number | 3380-58-3 | [1] |

| Chemical Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.66 g/mol | [1] |

| SMILES | OC1=C(OC2=CC=CC=C2)C=C(Cl)C=C1 | [1] |

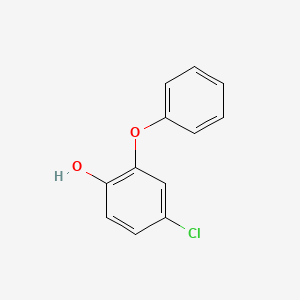

The molecular structure consists of a central phenol ring. A chlorine atom is substituted at the para-position (position 4) relative to the hydroxyl group. A phenoxy group (-O-Ph) is attached at the ortho-position (position 2). The presence of the ether linkage introduces a degree of conformational flexibility.

Caption: 2D representation of the 4-Chloro-2-phenoxyphenol molecular structure.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 4-Chloro-2-phenoxyphenol

| Property | Predicted Value/Information | Basis of Prediction/Source |

| Physical State | Solid at room temperature | Based on similar substituted diphenyl ethers |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents); sparingly soluble in water. | Polarity and presence of aromatic rings |

| logP (Octanol-Water Partition Coefficient) | High (estimated > 3) | Presence of two aromatic rings and a chlorine atom suggests significant lipophilicity.[2] |

| pKa | ~8-10 | The hydroxyl group is acidic, similar to other substituted phenols. The electron-withdrawing nature of the chlorine and phenoxy groups may slightly increase acidity compared to phenol. |

Synthesis and Manufacturing

A definitive, published synthesis protocol for 4-Chloro-2-phenoxyphenol is not widely available. However, based on established organometallic chemistry, the most probable and industrially scalable method would be the Ullmann condensation .[3][4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of 4-Chloro-2-phenoxyphenol can be envisioned through the reaction of 2,4-dichlorophenol and phenol in the presence of a copper catalyst and a base.

Reaction Scheme:

Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichlorophenol, an excess of phenol (which can also act as a solvent), and a suitable high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

-

Base Addition: Add a stoichiometric amount of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Catalyst Introduction: Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The use of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can facilitate the reaction at lower temperatures.

-

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature typically ranging from 120 to 200 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After completion, cool the reaction mixture and quench with a dilute acid solution. Extract the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

This proposed pathway is based on well-established Ullmann condensation principles and provides a logical route to the target molecule.[6]

Spectroscopic Characterization (Predicted)

Without experimental spectra, we can predict the key features based on the known spectral data of its constituent functional groups and related molecules.[7][8][9]

Table 3: Predicted Spectroscopic Data for 4-Chloro-2-phenoxyphenol

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (8H) in the range of δ 6.8-7.5 ppm, showing complex splitting patterns due to coupling. - A broad singlet for the phenolic hydroxyl proton (-OH), with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Approximately 12 distinct signals in the aromatic region (δ 110-160 ppm). - Carbons attached to oxygen will be deshielded and appear at higher chemical shifts. - The carbon bearing the chlorine atom will also be influenced. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. - C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. - Fragmentation would likely involve the loss of the phenoxy group, the chlorine atom, and cleavage of the ether bond.[10] |

Potential Applications and Biological Activity

While specific applications for 4-Chloro-2-phenoxyphenol are not well-documented, its structural motifs suggest potential utility in several areas:

-

Intermediate in Chemical Synthesis: Its structure makes it a valuable building block for more complex molecules, potentially in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers.[11]

-

Biocidal and Antimicrobial Properties: Many chlorinated phenols and diphenyl ethers exhibit antimicrobial and biocidal activity.[12][13] It is plausible that 4-Chloro-2-phenoxyphenol could possess similar properties, making it a candidate for investigation as a disinfectant or preservative.

Safety and Handling

No specific safety data sheet (SDS) for 4-Chloro-2-phenoxyphenol is readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical substance and by referencing the safety profiles of structurally similar compounds.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Based on related compounds like other chlorophenols, it should be considered potentially toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[14]

Conclusion

4-Chloro-2-phenoxyphenol presents an interesting molecular architecture with potential for further investigation. While a comprehensive body of experimental data is yet to be established in the public domain, this technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and potential areas of application. As with any novel compound, further experimental validation is crucial to fully characterize its properties and unlock its potential in scientific research and development.

References

- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P

- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P

- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google P

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

- CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google P

-

WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. (URL: [Link])

-

Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (URL: [Link])

- US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)

-

Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])

-

5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information - ECHA - European Union. (URL: [Link])

-

4-Chloro-2-phenylphenol | C12H9ClO | CID 11827 - PubChem - NIH. (URL: [Link])

-

Supporting information for - The Royal Society of Chemistry. (URL: [Link])

-

Process for the preparation of 4-phenoxy-phenols - Justia Patents. (URL: [Link])

-

4-Phenoxyphenol - ChemBK. (URL: [Link])

-

Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC - NIH. (URL: [Link])

-

Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes - ResearchGate. (URL: [Link])

-

Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. (URL: [Link])

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI. (URL: [Link])

Sources

- 1. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 6. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 4-CHLORO-2-METHOXYPHENOL(16766-30-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol - Google Patents [patents.google.com]

- 13. Substance Information - ECHA [echa.europa.eu]

- 14. fishersci.com [fishersci.com]

Technical Monograph: 4-Chloro-2-phenoxyphenol (CAS 3380-58-3)

[1][2]

Executive Summary & Chemical Identity

4-Chloro-2-phenoxyphenol (CAS 3380-58-3) is a halogenated diphenyl ether derivative, structurally significant as a pharmacophore in antimicrobial research and a critical impurity/degradation marker in the lifecycle of polyhalogenated compounds like Triclosan.

While often confused with its structural isomer, the core scaffold of Triclosan (5-chloro-2-phenoxyphenol), this specific 4-chloro isomer presents distinct steric and electronic properties. Its primary relevance in modern research lies in three domains:

-

Environmental Toxicology: It serves as a reference standard for the photodegradation products of chlorophenoxy herbicides and antimicrobial agents.

-

Synthetic Chemistry: It acts as a nucleophilic platform for the synthesis of complex dibenzo-p-dioxins (predioxins) and fluorinated agrochemicals.

-

Impurity Profiling: It is a regulated impurity in the manufacturing of phenoxy-based active pharmaceutical ingredients (APIs).

Chemical Profile

| Property | Specification |

| CAS Number | 3380-58-3 |

| IUPAC Name | 4-Chloro-2-phenoxyphenol |

| Molecular Formula | C₁₂H₉ClO₂ |

| Molecular Weight | 220.65 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 76–78 °C |

| pKa (Predicted) | ~8.55 (Acidic phenolic proton) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |

Synthetic Architecture & Methodology

The synthesis of 4-Chloro-2-phenoxyphenol requires precise regiocontrol to ensure the chlorine atom is positioned at the para position relative to the hydroxyl group, while the phenoxy group occupies the ortho position.

Core Protocol: Copper-Catalyzed Ullmann Ether Synthesis

This protocol utilizes a modified Ullmann condensation, preferred for its scalability and specificity over diazonium salt methods.

Reaction Scheme: 2-Bromo-4-chlorophenol + Phenol + K₂CO₃ + CuI (cat) → 4-Chloro-2-phenoxyphenol

Step-by-Step Methodology:

-

Reagent Preparation: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Bromo-4-chlorophenol (20.7 g, 100 mmol), Phenol (11.3 g, 120 mmol), and anhydrous Potassium Carbonate (27.6 g, 200 mmol).

-

Catalyst Addition: Add Copper(I) Iodide (1.9 g, 10 mmol) and L-Proline (2.3 g, 20 mmol) as a ligand to accelerate the coupling at lower temperatures.

-

Solvation: Add anhydrous DMSO (100 mL) under a nitrogen atmosphere.

-

Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[1][2]

-

Workup: Cool the reaction mass to room temperature. Quench by pouring into ice-cold 1M HCl (300 mL) to neutralize the phenolate and precipitate the product.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from a mixture of Hexane/Ethanol (9:1) to yield off-white needles.

Critical Process Parameter (CPP): The choice of L-Proline as a ligand is crucial. Standard Ullmann conditions (without ligand) often require temperatures >180°C, which leads to dechlorination byproducts.

Analytical Characterization & Impurity Control

Distinguishing 4-Chloro-2-phenoxyphenol from its isomers (e.g., 5-chloro-2-phenoxyphenol) is vital for rigorous quality control.

HPLC Method for Isomeric Separation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Retention Logic: The 4-chloro isomer generally elutes slightly earlier than the 5-chloro isomer due to subtle differences in polarity and hydrogen bonding strength of the ortho-phenoxy group.

Mass Spectrometry (GC-MS)

-

Parent Ion: m/z 220 (M+) and 222 (M+2) in a 3:1 ratio (characteristic of mono-chlorine).

-

Fragmentation: Loss of the phenoxy group typically yields a distinct fragment at m/z 127 (chlorophenol cation).

Environmental Significance & Degradation Pathways

4-Chloro-2-phenoxyphenol is frequently identified as a "Transformation Product" (TP) in the degradation of Triclosan and related diphenyl ethers. Understanding this pathway is essential for environmental impact assessments.

Mechanism of Action: Photolytic Dechlorination

Under UV irradiation (wastewater treatment), Triclosan undergoes reductive dechlorination. The removal of chlorine atoms from the phenoxy ring leads to intermediates like 4-Chloro-2-phenoxyphenol (if the starting material was isomeric) or its structural analogs.

Visualization of Degradation Logic:

Caption: Logical pathway showing the relationship between Triclosan photolysis and the formation of mono-chlorinated phenoxyphenol derivatives.

Safety & Handling (Pre-Dioxin Precaution)

Warning: 4-Chloro-2-phenoxyphenol is a predioxin . Upon heating >200°C or exposure to strong radical initiators, it can undergo intramolecular cyclization to form chlorinated dibenzo-p-dioxins.

-

Handling: Always handle in a fume hood. Avoid strong oxidizers.

-

Disposal: High-temperature incineration (>1000°C) is required to prevent dioxin formation during waste processing.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Wang, S., & Wang, J. (2017).[2][3] Degradation of triclosan and its main intermediates during the combined irradiation and biological treatment. Environmental Technology. Retrieved from [Link]

-

International Labour Organization (ILO). CISDOC Database: Halogenated Phenols and 4-chloro-2-phenoxyphenol.[4] Retrieved from [Link]

An In-depth Technical Guide to the Potential Biological Activities of 4-Chloro-2-phenoxyphenol

Foreword: Charting Unexplored Territory

In the vast landscape of chemical compounds with therapeutic potential, many remain in the shadows, their biological activities yet to be fully elucidated. 4-Chloro-2-phenoxyphenol is one such molecule. While direct, extensive research on this specific compound is nascent, its structural motifs—a chlorinated phenol linked to a phenoxy group—place it at the intersection of well-studied chemical families known for their significant biological effects. This guide, therefore, embarks on a predictive exploration of the potential biological activities of 4-Chloro-2-phenoxyphenol. By drawing parallels with structurally related compounds, we will outline its putative antimicrobial and anti-inflammatory properties, propose mechanisms of action, and provide detailed experimental frameworks for their validation. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and guide future investigations into this promising, yet understudied, compound.

Molecular Profile and Synthesis of 4-Chloro-2-phenoxyphenol

4-Chloro-2-phenoxyphenol is a halogenated derivative of phenoxyphenol. The presence of a chlorine atom on the phenolic ring is anticipated to significantly influence its electronic properties and, consequently, its biological activity. The synthesis of phenoxyphenols can be achieved through several established methods, with the Ullmann condensation being a common approach. This typically involves the reaction of a phenol with a halogenated benzene derivative in the presence of a copper catalyst and a base. For 4-Chloro-2-phenoxyphenol, a plausible synthetic route would involve the coupling of 2,4-dichlorophenol with phenol or 4-chlorophenol with 2-phenoxyphenol.

Caption: Proposed synthetic route for 4-Chloro-2-phenoxyphenol.

Potential Antimicrobial Activity: A Legacy of Phenolic Compounds

Phenolic compounds and their halogenated derivatives have a long history as effective antimicrobial agents. Chloroxylenol, a well-known antiseptic, exerts its bactericidal effects by disrupting the cell walls of Gram-positive bacteria.[1] This disruption is attributed to the phenolic hydroxyl group, which can interact with and denature membrane proteins, leading to increased permeability and leakage of cellular contents.[1]

Given the structural similarities, it is highly probable that 4-Chloro-2-phenoxyphenol exhibits antimicrobial properties. The presence of the chlorine atom may enhance its lipophilicity, facilitating its partitioning into bacterial cell membranes. Furthermore, studies on brominated phenoxyphenols have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including persistent and biofilm-forming bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for 4-Chloro-2-phenoxyphenol is likely the disruption of bacterial cell membrane integrity. The lipophilic nature of the molecule would allow it to intercalate into the lipid bilayer. The phenolic hydroxyl group could then form hydrogen bonds with membrane proteins and phospholipids, altering their conformation and function. This could lead to the formation of pores or a general increase in membrane fluidity, ultimately resulting in cell lysis.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol outlines a standard broth microdilution method to assess the antimicrobial efficacy of 4-Chloro-2-phenoxyphenol.

Materials:

-

4-Chloro-2-phenoxyphenol

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-2-phenoxyphenol in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate containing MHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no growth onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Anti-inflammatory Activity: Modulating Inflammatory Pathways

Phenolic compounds are also recognized for their anti-inflammatory properties. For instance, derivatives of 2-(substituted phenoxy) acetamide have demonstrated both anti-inflammatory and analgesic activities.[4] The anti-inflammatory effects of such compounds are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

It is plausible that 4-Chloro-2-phenoxyphenol possesses anti-inflammatory activity. This could involve the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 4-Chloro-2-phenoxyphenol could be multifaceted. It may directly inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and NO, respectively. Additionally, it could interfere with the activation of the NF-κB pathway, a central regulator of inflammation. This could occur by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes how to evaluate the anti-inflammatory potential of 4-Chloro-2-phenoxyphenol using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

4-Chloro-2-phenoxyphenol

-

Griess Reagent for NO measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Viability Assay: First, determine the non-toxic concentrations of 4-Chloro-2-phenoxyphenol using an MTT or similar cell viability assay.

-

Treatment: Seed the cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Western Blot Analysis: To investigate the mechanism, lyse the cells and perform Western blot analysis to assess the expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Toxicological Profile and Safety Considerations

While exploring the therapeutic potential of any new compound, a thorough toxicological assessment is paramount. Chlorophenols, as a class, are known to be toxic and can cause a range of adverse effects, including skin and eye irritation, and at higher concentrations, more severe systemic effects.[7][8][9] For instance, 4-chloro-2-aminophenol has been listed as a chemical known to the state of California to cause cancer, based on animal studies.[10] Therefore, it is crucial to handle 4-Chloro-2-phenoxyphenol with appropriate safety precautions and to conduct comprehensive toxicity studies.

Table 1: Summary of Acute Toxicity Data for Related Compounds

| Compound | Route of Exposure | Species | LD50/LC50 | Reference |

| Phenol, 4-chloro-2-(phenylmethyl)- | Oral | Rat | 3852 mg/kg bw | [11] |

| Phenol, 4-chloro-2-(phenylmethyl)- | Dermal | Rat | >2000 mg/kg bw | [11] |

| Phenol, 4-chloro-2-(phenylmethyl)- | Inhalation | Rat | 2.43 mg/L (4h) | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay

A fundamental step in toxicological evaluation is to determine the compound's effect on cell viability.

Materials:

-

Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

-

Cell culture medium and supplements

-

4-Chloro-2-phenoxyphenol

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Chloro-2-phenoxyphenol for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide has provided a comprehensive overview of the potential biological activities of 4-Chloro-2-phenoxyphenol, based on a predictive analysis of structurally related compounds. The evidence strongly suggests that this molecule is a promising candidate for further investigation as both an antimicrobial and an anti-inflammatory agent. The proposed mechanisms of action, centered on cell membrane disruption for antimicrobial effects and modulation of key inflammatory pathways for anti-inflammatory properties, provide a solid foundation for future research.

The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these predicted activities. It is imperative that these in vitro studies are followed by more complex investigations, including in vivo animal models, to ascertain the efficacy and safety of 4-Chloro-2-phenoxyphenol. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related analogues, could lead to the discovery of even more potent and selective compounds. The journey to unlocking the full therapeutic potential of 4-Chloro-2-phenoxyphenol has just begun, and it is a path that holds considerable promise for the development of new therapeutic agents.

References

-

PubChem. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723. [Link]

-

European Chemicals Agency. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]

-

O'Connor, J. C., & Bodine, A. B. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 17(15), 5543. [Link]

- CIR Expert Panel. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review.

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. [Link]

-

Kim, J. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 755–763. [Link]

-

National Center for Biotechnology Information. (2023). Toxicological Profile for Chlorophenols. In StatPearls. StatPearls Publishing. [Link]

-

European Chemicals Agency. 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information. [Link]

-

The Good Scents Company. chloroxylenol, 88-04-0. [Link]

- Australian Government Department of Health. (2016). Phenol, 4-chloro-2-(phenylmethyl)-: Human health tier II assessment.

-

Yao, D. L., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(19), 4478. [Link]

-

Kumar, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 9823783. [Link]

-

Zhou, H. Y., et al. (2008). Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation. European Journal of Pharmacology, 586(1-3), 340–349. [Link]

-

Oppong, D. N., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Scientific Reports, 10(1), 12345. [Link]

-

Oppong, D. N., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Scientific Reports, 10(1), 12345. [Link]

Sources

- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Abstract

This technical guide provides a comprehensive overview of the microbial biodegradation of 4-chloro-2-phenoxyphenol, a halogenated aromatic compound of environmental concern. Drawing upon established principles of microbial degradation of structurally similar compounds, including triclosan and other chlorinated phenols, this document elucidates the enzymatic mechanisms, metabolic pathways, and key microbial players involved in its breakdown. Detailed experimental protocols for the enrichment, isolation, and characterization of degrading microorganisms are presented, alongside robust analytical methodologies for monitoring the degradation process. This guide is intended for researchers, environmental scientists, and professionals in the pharmaceutical and chemical industries engaged in the study and remediation of halogenated aromatic pollutants.

Introduction: The Environmental Significance of Chlorinated Phenoxyphenols

Chlorinated phenoxyphenols represent a class of synthetic aromatic compounds widely utilized as biocides in a variety of consumer and industrial products. Their chemical stability and broad-spectrum antimicrobial activity have led to their incorporation in pharmaceuticals, personal care products, and industrial preservatives.[1] However, the persistence of these compounds in the environment is a growing concern.[2] Their recalcitrant nature, coupled with potential toxicity and the formation of hazardous byproducts, necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies.[2][3] Biodegradation, the microbial-driven breakdown of organic compounds, offers a cost-effective and environmentally sustainable approach to the removal of these pollutants.[1][4]

This guide focuses on the biodegradation of 4-chloro-2-phenoxyphenol, a representative chlorinated phenoxyphenol. Due to the limited direct research on this specific compound, this guide will draw heavily on the extensive body of knowledge surrounding the biodegradation of the structurally analogous and widely studied compound, triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), as well as other related chlorinated phenols.[5][6]

Core Principles of Microbial Degradation of Chlorinated Aromatic Compounds

The biodegradability of chlorinated aromatic compounds is largely dependent on the number and position of chlorine substituents on the aromatic ring.[7] Generally, an increase in the number of chlorine atoms leads to increased recalcitrance and toxicity.[7] Microbial degradation of these compounds can proceed under both aerobic and anaerobic conditions, employing distinct enzymatic strategies.

Aerobic Degradation: The Role of Oxygenases

Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes.[8] These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to hydroxylation and destabilization of the aromatic structure.[8] For diphenyl ethers, the key initial step is the cleavage of the ether bond, which is often mediated by powerful oxidative enzymes like Rieske non-heme iron oxygenases.[2][9][10][11]

The degradation of triclosan by Sphingomonas sp. provides a valuable model for the proposed degradation of 4-chloro-2-phenoxyphenol.[6][12] In this pathway, the initial enzymatic attack is hypothesized to be the cleavage of the diphenyl ether bond, a reaction likely catalyzed by a dioxygenase. This cleavage would yield two key intermediates: a chlorinated phenol and a corresponding catechol or hydroquinone.[6][12]

Anaerobic Degradation: Reductive Dechlorination

In the absence of oxygen, a different strategy, known as reductive dechlorination, is employed by anaerobic microorganisms. This process involves the sequential removal of chlorine atoms from the aromatic ring, with hydrogen serving as the electron donor.[13] This dehalogenation reduces the toxicity of the compound and renders the resulting phenolic structure more amenable to subsequent anaerobic degradation.[13]

Proposed Biodegradation Pathway of 4-Chloro-2-phenoxyphenol

Based on the degradation pathways of triclosan and other diphenyl ethers, a putative aerobic degradation pathway for 4-chloro-2-phenoxyphenol is proposed (Figure 1).[6][12][14]

Figure 1: Proposed aerobic biodegradation pathway of 4-chloro-2-phenoxyphenol.

The initial and critical step is the cleavage of the diphenyl ether bond, likely catalyzed by a Rieske non-heme iron oxygenase, yielding 4-chlorophenol and hydroquinone.[2][9][10][11] Both of these intermediates are known to be biodegradable. 4-chlorophenol can be further hydroxylated to a chlorocatechol, which then undergoes ortho- or meta-ring cleavage.[1] Hydroquinone can be hydroxylated to 1,2,4-benzenetriol, which is also susceptible to ring fission. The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

Key Microbial Players and Influential Factors

A diverse range of microorganisms have been shown to degrade chlorinated aromatic compounds. Bacteria from the genera Pseudomonas, Sphingomonas, Bacillus, and Rhodococcus are frequently implicated in the degradation of chlorophenols and related compounds.[4][6][7] The degradation of triclosan by Sphingomonas sp. strain YL-JM2C highlights the potential of this genus for the bioremediation of phenoxyphenols.[6]

The efficiency of biodegradation is significantly influenced by environmental conditions. Key factors include:

-

pH: Optimal degradation of triclosan by Sphingomonas sp. YL-JM2C was observed at a neutral pH of 7.0.[6]

-

Temperature: The same study found that a temperature of 30°C was optimal for the degradation of triclosan.[6]

-

Co-metabolism: The presence of a more easily degradable primary substrate can enhance the degradation of a recalcitrant compound. For example, the degradation of 4-chlorophenol can be enhanced in the presence of phenol.[13]

-

Bioavailability: The solubility and adsorption of the compound to soil or sediment particles can affect its availability to microorganisms.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to study the biodegradation of 4-chloro-2-phenoxyphenol.

Enrichment and Isolation of Degrading Bacteria

This protocol is adapted from established methods for the isolation of bacteria that degrade aromatic hydrocarbons.[15][16][17]

Objective: To enrich for and isolate bacterial strains capable of utilizing 4-chloro-2-phenoxyphenol as a sole carbon and energy source.

Materials:

-

Environmental samples (e.g., soil or water from a contaminated site, activated sludge)

-

Basal Salts Medium (BSM)

-

4-chloro-2-phenoxyphenol (analytical grade)

-

Sterile Erlenmeyer flasks and Petri dishes

-

Shaking incubator

-

Autoclave

-

Sterile spreaders and inoculation loops

Procedure:

-

Enrichment:

-

Prepare a sterile Basal Salts Medium (BSM).

-

In a sterile 250 mL Erlenmeyer flask, combine 100 mL of BSM with 1 g of soil or 10 mL of water sample.

-

Add 4-chloro-2-phenoxyphenol as the sole carbon source to a final concentration of 10-50 mg/L.

-

Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 1-2 weeks.[17]

-

After incubation, transfer 10 mL of the enrichment culture to a fresh flask of BSM containing 4-chloro-2-phenoxyphenol and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for the desired microorganisms.[17]

-

-

Isolation:

-

Prepare BSM agar plates containing 4-chloro-2-phenoxyphenol (50 mg/L) as the sole carbon source.

-

Prepare serial dilutions of the final enrichment culture in sterile saline solution.

-

Spread 100 µL of each dilution onto the BSM agar plates.

-

Incubate the plates at 30°C for 7-14 days, or until colonies appear.

-

Select morphologically distinct colonies and streak them onto fresh BSM agar plates to obtain pure cultures.[16]

-

-

Verification:

-

Inoculate pure isolates into liquid BSM with 4-chloro-2-phenoxyphenol as the sole carbon source.

-

Monitor for growth (e.g., by measuring optical density at 600 nm) and the disappearance of the parent compound using HPLC or GC-MS.

-

Figure 2: Workflow for the enrichment and isolation of 4-chloro-2-phenoxyphenol degrading bacteria.

Biodegradation Kinetics Assay

Objective: To determine the rate of biodegradation of 4-chloro-2-phenoxyphenol by a pure or mixed microbial culture.

Materials:

-

Pure or mixed culture of degrading bacteria

-

BSM

-

4-chloro-2-phenoxyphenol stock solution

-

Sterile serum bottles with Teflon-lined septa

-

Shaking incubator

-

HPLC or GC-MS for analysis

Procedure:

-

Prepare a preculture of the degrading bacteria in a suitable medium.

-

Harvest the cells by centrifugation and wash them with sterile BSM.

-

Resuspend the cells in fresh BSM to a desired optical density (e.g., OD600 of 0.1).

-

Dispense the cell suspension into sterile serum bottles.

-

Spike the bottles with 4-chloro-2-phenoxyphenol to achieve a range of initial concentrations (e.g., 5, 10, 25, 50, 100 mg/L).

-

Include a sterile control (no inoculum) and a biotic control (with inoculum but no 4-chloro-2-phenoxyphenol).

-

Incubate the bottles at 30°C with shaking (150 rpm).

-

At regular time intervals, withdraw samples aseptically for analysis of the remaining 4-chloro-2-phenoxyphenol concentration.

Analytical Methodology: GC-MS for Metabolite Identification

Objective: To identify and quantify 4-chloro-2-phenoxyphenol and its degradation products.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., TG-5SilMS)[18]

-

Liquid-liquid extraction solvents (e.g., ethyl acetate, hexane)[19][20]

-

Derivatization agent (e.g., BSTFA)[20]

-

Anhydrous sodium sulfate

-

Concentrator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

Derivatization (Optional but recommended for phenols):

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized or underivatized extract into the GC-MS system.

-

Use a temperature program suitable for the separation of phenols and their derivatives.

-

Acquire mass spectra in full scan mode to identify unknown metabolites by comparing their fragmentation patterns with spectral libraries.

-

For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode using authentic standards.

-

Quantitative Data Summary

Table 1: Kinetic Parameters for the Biodegradation of 4-Chlorophenol by Different Microbial Cultures

| Microbial Culture | Kinetic Model | µmax (d-1) | Ks (mg/L) | Ki (mg/L) | Reference |

| Photosynthetic Bacteria | Haldane | 0.14 | 33.9 | 159.6 | [13] |

| Acclimated Sludge | Haldane | 1.30 | 8.38 | 279.4 | [21] |

| Bacillus subtilis | Levenspiel | 0.11 (h-1) | 39.88 | - | [7] |

µmax: maximum specific growth rate; Ks: half-saturation constant; Ki: inhibition constant.

Table 2: Optimal Conditions for the Degradation of Triclosan by Sphingomonas sp. YL-JM2C

| Parameter | Optimal Value | Reference |

| Temperature | 30°C | [6] |

| pH | 7.0 | [6] |

| Degradation Time (for 5 mg/L) | 72 hours | [6] |

Conclusion and Future Directions

The biodegradation of 4-chloro-2-phenoxyphenol is a critical area of research with significant implications for environmental remediation. While direct studies on this compound are scarce, a robust understanding of its likely degradation pathways and the microorganisms involved can be inferred from the extensive research on structurally similar compounds like triclosan and other chlorinated phenols. The proposed pathway involving ether cleavage by dioxygenases followed by the degradation of the resulting phenolic intermediates provides a solid framework for future research.

Future work should focus on the isolation and characterization of microbial consortia and pure strains capable of efficiently degrading 4-chloro-2-phenoxyphenol. Elucidation of the specific enzymes and genes involved in the initial ether cleavage is a key research priority. Furthermore, optimizing the environmental conditions for enhanced biodegradation and exploring the potential for bioaugmentation in contaminated sites will be crucial for the development of effective bioremediation technologies for this class of persistent organic pollutants.

References

-

Arora, P. K. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. PMC. [Link]

-

Bhunia, B., et al. (2019). Kinetic study of 4-chlorophenol biodegradation by the novel isolated Bacillus subtilis in batch shake flask. Environmental Engineering Research, 25(3), 333-341. [Link]

-

Chen, Y., et al. (2019). Co-metabolic biodegradation of 4-chlorophenol by photosynthetic bacteria. Ecotoxicology and Environmental Safety, 185, 109725. [Link]

-

Chen, M., et al. (2017). The biodegradation pathway of triclosan. ResearchGate. [Link]

-

Chiang, C.-F., et al. (2022). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. MDPI. [Link]

-

Daugulis, A. J. (2009). Biodegradation of phenol at low temperature using two-phase partitioning bioreactors. Journal of Hazardous Materials, 164(1), 101-106. [Link]

-

Guzmán-López, O., et al. (2016). Biodegradation of Polyethoxylated Nonylphenols. PMC. [Link]

-

Ho, K.-L., et al. (2019). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. MDPI. [Link]

-

Jain, R. K. (2014). Bacterial degradation pathways for 4-chlorophenol. ResearchGate. [Link]

-

Kampfer, P. (1994). [Biologic degradation of phenoxypropanolene. Biodegradability of phenoxypropanols]. Zentralblatt fur Hygiene und Umweltmedizin, 196(2), 125-136. [Link]

-

Li, Y., et al. (2018). A proposed pathway for the degradation of TCS by Sphingomonas sp. strain YL-JM2C. ResearchGate. [Link]

-

Hussain, A. (2016). (PDF) Phenol Biodegradation: A review. ResearchGate. [Link]

-

Barry, G. F. (2018). Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. Journal of Biological Chemistry, 293(15), 5348-5359. [Link]

-

Wang, Y., et al. (1992). Biodegradation of chlorophenol mixtures by Pseudomonas putida. Biotechnology and Bioengineering, 40(6), 725-733. [Link]

-

Peng, R.-H., et al. (2009). Bacterial Degradation of Aromatic Compounds. PMC. [Link]

-

Lin, Y.-H., & Wu, C.-H. (2019). Kinetics of the biodegradation of phenol and 2-chlorophenol in a fixed biofilm reactor using a dewatered sludge–fly ash composite. Desalination and Water Treatment, 157, 39-52. [Link]

-

Puiu, D. M., et al. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. [Link]

-

Dai, Y., et al. (2022). Degradation of Triclosan in the Water Environment by Microorganisms: A Review. MDPI. [Link]

-

Luning, Prak, D. J., & O'Reilly, A. M. (2005). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 54(1), 93-103. [Link]

-

Murcia, M. D., et al. (2007). Degradation of 4-chlorophenol using Pseudomonas putida. ResearchGate. [Link]

-

Yan, J., et al. (2018). Rieske non-heme iron-dependent oxygenases catalyse diverse reactions in natural product biosynthesis. RSC Publishing. [Link]

-

Shimadzu. (2005). Analysis of Phenols in Tap Water Using GC/MS. Shimadzu. [Link]

-

Mao, Y., et al. (2016). Characterization of triclosan metabolism in Sphingomonas sp. strain YL-JM2C. Scientific Reports, 6, 22060. [Link]

-

Olicón-Hernández, D. R., et al. (2023). Enhanced Diclofenac Biodegradation by Bacterial Strains and a Microbial Consortium from Activated Sludge: Toxicity Assessment and Insights into Microbial Community Dynamics. MDPI. [Link]

-

Ghosh, S., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Science and Development, 3(2), 159-163. [Link]

-

Cromlab S.L. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. cromlab-instruments.es. [Link]

-

Sung, M.-H., & Huang, H.-J. (2006). Kinetics of the degradation of 2-chlorophenol by ozonation at pH 3. Journal of Hazardous Materials, 138(1), 107-115. [Link]

-

Ferraro, D. J., & Gakhar, L. (2020). Rieske Oxygenases: Powerful Models for Understanding Nature's Orchestration of Electron Transfer and Oxidative Chemistry. PMC. [Link]

-

Ouchiyama, T., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. PMC. [Link]

-

Shao, Z., et al. (2010). (PDF) Enrichment and Isolation of Hydrocarbon Degraders. ResearchGate. [Link]

-

LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. LECO. [Link]

-

McNamara, P. J., & LaPara, T. M. (2015). Common pathways for the transformation and degradation of triclosan. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rieske non-heme iron-dependent oxygenases catalyse diverse reactions in natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of triclosan metabolism in Sphingomonas sp. strain YL-JM2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eeer.org [eeer.org]

- 8. researchgate.net [researchgate.net]

- 9. Rieske Oxygenases: Powerful Models for Understanding Nature’s Orchestration of Electron Transfer and Oxidative Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. Co-metabolic biodegradation of 4-chlorophenol by photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cromlab-instruments.es [cromlab-instruments.es]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. shimadzu.com [shimadzu.com]

- 21. mdpi.com [mdpi.com]

From Weed Killer to Lifesaver: A Technical History of Phenoxyphenol Derivatives

An In-depth Guide for Researchers and Drug Development Professionals

The phenoxyphenol scaffold, a core structure defined by a diaryl ether linkage, represents a remarkable journey of chemical discovery and functional evolution. Initially rising to prominence in agriculture as potent herbicides, these molecules have since been repurposed and refined, leading to the development of broad-spectrum antimicrobials and, more recently, a privileged class of targeted therapeutics for cancer. This guide provides a technical exploration of the history, synthesis, and evolving mechanisms of action of phenoxyphenol derivatives, offering field-proven insights for scientists engaged in chemical biology and drug discovery.

Early Roots in Agriculture: The Diphenyl Ether Herbicides

The story of phenoxyphenol derivatives begins not in the pharmacy, but in the field. In the mid-20th century, the need for selective weed control spurred significant advances in agrochemical research. Among the most successful early discoveries were the diphenyl ether herbicides.

The Discovery of Nitrofen and its Mechanism of Action

One of the earliest prominent examples is Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), which saw widespread use in the 1960s for controlling broadleaf and grassy weeds.[1] Its synthesis, often achieved through a classical Ullmann condensation, provided a scalable method for producing this class of compounds.

The herbicidal activity of diphenyl ethers like nitrofen stems from their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This latter molecule is a key precursor to both chlorophyll in plants and heme in animals.[2][4]

By inhibiting PPO, the herbicide causes an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the chloroplast into the cytoplasm. In the presence of light and oxygen, this accumulated substrate undergoes a non-enzymatic oxidation, generating highly reactive singlet oxygen radicals. These radicals rapidly induce lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death and the characteristic "burning" effect seen on treated plants.[4]

While effective, concerns over the toxicity and carcinogenicity of compounds like nitrofen led to widespread bans and spurred the search for derivatives with improved safety profiles.[5]

The Antimicrobial Revolution: Triclosan

The next major chapter for the phenoxyphenol scaffold was its emergence as a potent antimicrobial agent. The most famous example is Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), which was patented in 1964 by the Swiss company Ciba-Geigy.[3] Initially used primarily in hospitals, it was later incorporated into a vast array of consumer products, from antibacterial soaps and toothpastes to toys and textiles.[3][6]

A Targeted Mechanism of Action

Unlike the relatively non-specific membrane damage caused by its herbicidal predecessors, Triclosan exhibits a highly specific mechanism of action. At the lower concentrations found in consumer products, it acts as a bacteriostatic agent by inhibiting a specific enzyme in the bacterial fatty acid synthesis (FAS-II) pathway called enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[3][6]

Triclosan mimics the natural substrate of the ENR enzyme. It forms a stable, ternary complex with the enzyme and the cofactor NAD+, effectively blocking the active site and halting the elongation of fatty acids necessary for building and repairing bacterial cell membranes.[3] This targeted action was initially considered to have a favorable safety profile in humans, as we lack the ENR enzyme.[6] However, at higher concentrations, Triclosan can act as a biocide with broader effects on multiple cytoplasmic and membrane targets.[3]

Growing concerns about antimicrobial resistance and potential endocrine-disrupting effects have led to regulatory actions, including a 2016 FDA ban on its use in certain consumer soap products.[6]

The Modern Era: Phenoxyphenols in Drug Discovery

The inherent bioactivity and versatile structure of the diaryl ether motif have made it a "privileged scaffold" in modern medicinal chemistry.[7][8] Its unique physicochemical properties, including conformational flexibility, allow it to serve as a key structural element in drugs targeting a wide range of biological targets, from cancer to inflammatory diseases.[7][8]

Diaryl Ether Kinase Inhibitors

A particularly fruitful application has been in the development of small molecule kinase inhibitors for oncology.[9][10][11][12] Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13] The diaryl ether linkage often acts as a flexible hinge, optimally positioning other pharmacophoric elements of the drug molecule within the ATP-binding pocket of the target kinase.

Notable Examples:

-

Sorafenib (Nexavar®): An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[7] Sorafenib's structure features a central diaryl urea moiety where one of the aryl groups is a phenoxyphenyl ring system. It inhibits several tyrosine kinases involved in tumor progression and angiogenesis, including VEGFR, PDGFR, and Raf kinases.[14][15] The synthesis of Sorafenib involves the formation of a key diaryl ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then coupled with an isocyanate.[6][7][15]

-

Vemurafenib (Zelboraf®): A potent and selective inhibitor of the mutated BRAF V600E kinase, approved for the treatment of late-stage melanoma.[1][16][17] While its core is a pyrrolopyridine, it contains a critical phenoxy substituent that contributes to its binding affinity. Although not a simple phenoxyphenol, its design highlights the importance of the diaryl ether concept in achieving target specificity and potency in modern kinase inhibitors.[18]

The following table summarizes key properties of these pioneering phenoxyphenol-containing drugs.

| Compound | Primary Target(s) | Approved Indication(s) | Year of First FDA Approval |

| Sorafenib | VEGFR, PDGFR, Raf kinases | Renal Cell Carcinoma, Hepatocellular Carcinoma | 2005 |

| Vemurafenib | BRAF V600E | Metastatic Melanoma | 2011[17] |

Core Synthetic Methodologies: Building the Diaryl Ether Linkage

The construction of the diaryl ether C-O bond is the cornerstone of phenoxyphenol derivative synthesis. Over the decades, the methodologies have evolved from harsh, classical conditions to milder, more versatile catalytic systems.

The Ullmann Condensation: A Classic Approach

First described by Fritz Ullmann in 1905, the Ullmann condensation is the traditional method for forming diaryl ethers.[2] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide salt).[14][19]

Causality Behind Experimental Choices:

-

Catalyst: Traditionally, stoichiometric amounts of copper powder or copper(I) salts (e.g., CuI, Cu2O) are used.[20][21] The active species is believed to be a copper(I) compound.[19] Modern protocols often use catalytic amounts of copper in conjunction with ligands to improve solubility and reactivity.

-

Reactants: The reaction is most efficient when the aryl halide contains electron-withdrawing groups, making it more susceptible to nucleophilic attack.[14] Conversely, phenols with electron-donating groups are more nucleophilic and react more readily.[20]

-

Base: A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol, generating the more nucleophilic phenoxide.[20][22]

-

Conditions: Classic Ullmann reactions require high temperatures, often between 100-220 °C, and are typically run in high-boiling polar aprotic solvents like DMF or DMSO, or sometimes neat.[14][23]

Experimental Protocol: Synthesis of 4-Phenoxyaniline via Ullmann Condensation

This protocol describes a representative ligand-assisted Ullmann coupling, which offers milder conditions than the traditional ligand-free approach.

Materials:

-

4-Aminophenol (1.0 equiv)

-

1-Bromo-4-nitrobenzene (1.1 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

L-Proline (0.2 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol, 1-bromo-4-nitrobenzene, CuI, L-Proline, and K2CO3.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude nitro-intermediate.

-

Purify the intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

The resulting 4-nitro-1-phenoxyaniline can then be reduced to the target 4-phenoxyaniline using standard conditions (e.g., SnCl2/HCl or catalytic hydrogenation).

Modern Alternatives: The Buchwald-Hartwig Cross-Coupling

While robust, the Ullmann reaction's harsh conditions can limit its functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions provided a milder, more versatile alternative. The Buchwald-Hartwig amination, primarily known for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation).[24]

Advantages over Ullmann Condensation:

-

Milder Conditions: Buchwald-Hartwig reactions often proceed at much lower temperatures (sometimes even room temperature), preserving sensitive functional groups.[23]

-

Broader Scope: The use of sophisticated phosphine ligands allows for the coupling of a wider range of substrates, including electron-rich aryl halides and sterically hindered partners, which are often challenging for the Ullmann reaction.[24]

-

Lower Catalyst Loading: These reactions typically require lower loadings of the expensive palladium catalyst compared to the copper used in Ullmann couplings.

The choice between Ullmann and Buchwald-Hartwig methodologies depends on the specific substrates, desired scale, and cost considerations. The Ullmann reaction remains valuable for large-scale industrial syntheses due to the lower cost of copper, while the Buchwald-Hartwig reaction offers unparalleled versatility and mildness for complex molecule synthesis in a research and development setting.

Conclusion and Future Outlook

The trajectory of phenoxyphenol derivatives from agriculture to the clinic is a powerful testament to the enduring value of core chemical scaffolds. The journey from the broad-acting toxicity of nitrofen to the highly specific, life-extending activity of Sorafenib illustrates a clear progression in our understanding of chemistry, biology, and drug design. As synthetic methodologies continue to improve, allowing for ever more precise control over molecular architecture, the diaryl ether motif will undoubtedly remain a central and privileged structure in the discovery of new medicines and agrochemicals for years to come.

References

-

Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor . PubMed. Available at: [Link]

-

Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities . PubMed Central. Available at: [Link]

-

Nitrofen . ResearchGate. Available at: [Link]

-

Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis . PubMed. Available at: [Link]

-

Vemurafenib . Wikipedia. Available at: [Link]

-

FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders . MDPI. Available at: [Link]

-

Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

-

Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides . PubMed. Available at: [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. Available at: [Link]

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation . PubMed Central. Available at: [Link]

-

Chemical structures of vemurafenib... . ResearchGate. Available at: [Link]

-

Lecture Inhibition of Protoporphyrinogen Oxidase . University of Nebraska-Lincoln Digital Commons. Available at: [Link]

-

(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles . ResearchGate. Available at: [Link]

-

Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley . PubMed. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . PubMed Central. Available at: [Link]

-

Inhibitors Approved for Clinical Use . MRC PPU. Available at: [Link]

-

In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors . MDPI. Available at: [Link]

- WO2009054004A2 - Process for the preparation of sorafenib. Google Patents.

-

Etherification (Ullmann and Buchwald-Hartwig) . YouTube. Available at: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors . Blue Ridge Institute for Medical Research. Available at: [Link]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms . University of California, Agriculture and Natural Resources. Available at: [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents . Royal Society of Chemistry. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PubMed Central. Available at: [Link]

-

Synthesis of sorafenib derivatives 4a–e. ResearchGate. Available at: [Link]

Sources

- 1. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]

- 12. brimr.org [brimr.org]

- 13. apexbt.com [apexbt.com]

- 14. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 15. Vemurafenib - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. books.rsc.org [books.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Chemodynamics and Biotransformation of Chlorinated Phenolic Compounds

A Technical Guide for Environmental and Pharmaceutical Scientists

Executive Summary

Chlorinated phenolic compounds (CPs), including Pentachlorophenol (PCP) and Trichlorophenols (TCP), represent a class of lipophilic acids that exhibit complex environmental behaviors driven by pH-dependent speciation. For researchers and drug developers, CPs serve as critical model systems for understanding halogenated drug metabolism, oxidative uncoupling mechanisms, and reductive dehalogenation strategies. This guide synthesizes the physicochemical fate, metabolic activation pathways, and rigorous analytical protocols required for the precise study of these persistent organic pollutants.

Part 1: Physicochemical Dynamics & Partitioning

The environmental and biological fate of CPs is governed by the interplay between their hydrophobicity (

Key Mechanistic Insight:

The toxicity and sorption of CPs are pH-dependent. At

Table 1: Physicochemical Properties of Select Chlorophenols Data synthesized from standard reference values.

| Compound | Chlorine Atoms | Primary Fate Mechanism | ||

| 2-Chlorophenol (2-CP) | 1 | 8.5 | 2.15 | Aerobic Biodegradation / Volatilization |

| 2,4-Dichlorophenol (2,4-DCP) | 2 | 7.9 | 3.06 | Sorption / Photolysis |

| 2,4,6-Trichlorophenol (TCP) | 3 | 6.0 | 3.69 | Bioaccumulation / Reductive Dechlorination |

| Pentachlorophenol (PCP) | 5 | 4.7 | 5.12 | Strongly Sorptive / Recalcitrant |

Part 2: Biotransformation Pathways

The degradation of CPs differs fundamentally based on redox potential. Understanding these pathways is crucial for bioremediation engineering and predicting metabolic stability in toxicology.

1. Anaerobic Reductive Dechlorination

Under anaerobic conditions (e.g., flooded soils, gut microbiota), CPs undergo reductive dechlorination , where the chlorinated ring acts as an electron acceptor.[1] This process typically follows a specific regioselectivity: Ortho > Para > Meta .

-

Mechanism: The chlorine atom is replaced by hydrogen. This makes the molecule less lipophilic and more susceptible to subsequent aerobic ring cleavage.

-

Key Microbes: Desulfitobacterium species are noted for their ability to utilize halorespiration.

2. Mammalian Metabolic Activation (Toxification)

For drug developers, the metabolism of CPs illustrates the danger of "bioactivation." While conjugation (glucuronidation) is a detoxification route, oxidative metabolism via Cytochrome P450 can generate reactive electrophiles.

-

Mechanism: CYP450s convert CPs into chlorohydroquinones, which oxidize to chlorobenzoquinones . These are potent electrophiles that form covalent adducts with DNA and proteins, leading to cytotoxicity and genotoxicity.

Visualization of Pathways

The following diagrams illustrate the anaerobic degradation of PCP and the mammalian bioactivation pathway.

Figure 1: Dual-fate pathways of Pentachlorophenol. Left (Blue): Environmental anaerobic reductive dechlorination. Right (Red): Mammalian metabolic activation to reactive quinones.

Part 3: Analytical Protocol (Self-Validating)

Objective: Quantification of trace CPs in aqueous matrices using Solid Phase Extraction (SPE) and GC-MS. Rationale: Direct injection is unsuitable due to the polarity of phenols. Derivatization (Acetylation) is required to improve volatility and peak shape.

Reagents & Standards

-

Surrogate Standard (SS): 2,4,6-Tribromophenol (Added before extraction to monitor recovery).

-

Internal Standard (IS): Phenanthrene-d10 (Added before injection to correct instrument drift).

-

Derivatizing Agent: Acetic Anhydride (

buffer).

Step-by-Step Workflow

-

Sample Pre-treatment (Critical Step):

-

Adjust 500 mL water sample to pH < 2 using

. -

Why? Acidification suppresses ionization (

), ensuring CPs are in their neutral form. Only the neutral form binds effectively to the hydrophobic SPE sorbent.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Polystyrene-divinylbenzene (e.g., Bond Elut ENV).[2]

-

Conditioning: 5 mL Methanol

5 mL Water (pH 2). Do not let the cartridge dry. -

Loading: Pass sample at 5–10 mL/min.

-

Drying: Vacuum dry for 30 mins (Residual water interferes with derivatization).

-

Elution: 2 x 3 mL Ethyl Acetate.

-

-

In-Situ Derivatization (Acetylation):

-

GC-MS Analysis:

-

Column: DB-5ms (30m x 0.25mm).

-

Mode: SIM (Selected Ion Monitoring) for target ions.

-

Quantification: Ratio of Target Analyte Area / Surrogate Area.

-

Validation Criteria:

-

Surrogate Recovery: Must be 70–130%.

-

Blank Analysis: Must show no peaks > MDL.

Part 4: Mechanism of Toxicity (The "Uncoupling" Effect)

The acute toxicity of CPs, particularly PCP, is driven by the uncoupling of oxidative phosphorylation. This mechanism is distinct from the genotoxic quinone pathway described above.

-

Proton Shuttle: The lipophilic phenolate anion absorbs a proton in the intermembrane space (high

). -

Translocation: The now-neutral phenol diffuses across the inner mitochondrial membrane into the matrix.

-

Dissociation: In the matrix (low

), it releases the proton. -

Collapse: This cycle dissipates the proton motive force (

) required by ATP Synthase, halting ATP production while respiration continues (leading to hyperthermia).

Figure 2: Protonophoric uncoupling mechanism. PCP acts as a shuttle, dissipating the electrochemical gradient essential for ATP synthesis.

References

-

Olaniran, A. O., & Igbinosa, E. O. (2011). Chlorophenols and other related derivatives of environmental concern: Properties, distribution and microbial degradation processes. Chemosphere. Link

-

Mikesell, M. D., & Boyd, S. A. (1986). Complete reductive dechlorination and mineralization of pentachlorophenol by anaerobic microorganisms.[3] Applied and Environmental Microbiology. Link

-

Lin, P. H., et al. (2001). Characterization of metabolic activation of pentachlorophenol to quinones and semiquinones in rodent liver. Chemico-Biological Interactions. Link

-

U.S. EPA.[9][10] (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Test Methods for Evaluating Solid Waste. Link

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives.[11] Link

Sources

- 1. Chlorinated-Ethene Biodegradation Processes--WRIR 99-4285 [pubs.usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]